REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH:20]1[C:25]([C:26]2[C:31](=[O:32])[C:30]3[CH:33]=[CH:34][C:35]([OH:37])=[CH:36][C:29]=3[O:28][CH:27]=2)=[CH:24][CH:23]=[C:22]([OH:38])[CH:21]=1>C(O)C>[C:1]([NH:4][C@@H:5]([CH2:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH:24]1[C:25]([C:26]2[C:31](=[O:32])[C:30]3[CH:33]=[CH:34][C:35]([OH:37])=[CH:36][C:29]=3[O:28][CH:27]=2)=[CH:20][CH:21]=[C:22]([OH:38])[CH:23]=1
|
Name
|
|
Quantity
|
57.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)O)CCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool the solution slowly
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
WASH
|
Details
|
wash with cold 95% ethanol
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
to give an orange-yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallize this solid from 95% ethanol
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@H](C(=O)O)CCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |